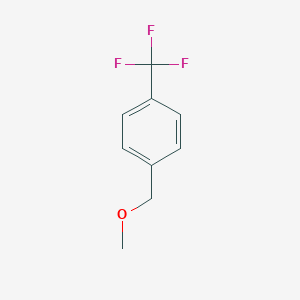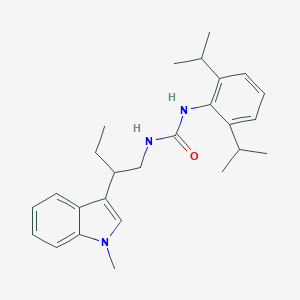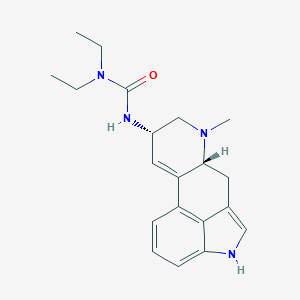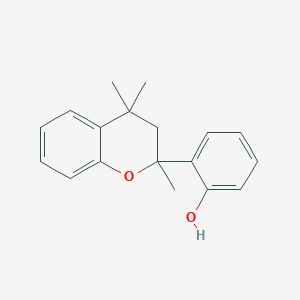![molecular formula C8H10N2O3 B125737 N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]acetamide CAS No. 143034-79-1](/img/structure/B125737.png)
N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]acetamide, commonly known as MOA-728, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MOA-728 has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
MOA-728 exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemische Und Physiologische Effekte
MOA-728 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various diseases such as cancer, arthritis, and neurodegenerative disorders. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
MOA-728 has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for use in experiments. Additionally, it exhibits potent biological effects at relatively low concentrations, making it a cost-effective option for researchers. However, MOA-728 also has some limitations, such as its potential toxicity at high concentrations, which should be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several future directions for research on MOA-728. One area of interest is its potential use as a therapeutic agent for various diseases such as cancer, arthritis, and neurodegenerative disorders. Additionally, further investigation into its mechanism of action and potential side effects is needed to fully understand its therapeutic potential. Finally, the development of new synthetic analogs of MOA-728 may provide even more potent and selective compounds for use in scientific research.
Synthesemethoden
The synthesis of MOA-728 involves the reaction of 3-methyl-5-aminooxazole with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
MOA-728 has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
143034-79-1 |
|---|---|
Produktname |
N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]acetamide |
Molekularformel |
C8H10N2O3 |
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)-2-oxoethyl]acetamide |
InChI |
InChI=1S/C8H10N2O3/c1-5-3-8(13-10-5)7(12)4-9-6(2)11/h3H,4H2,1-2H3,(H,9,11) |
InChI-Schlüssel |
KGUJIGCCQJMQRG-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)C(=O)CNC(=O)C |
Kanonische SMILES |
CC1=NOC(=C1)C(=O)CNC(=O)C |
Synonyme |
Acetamide, N-[2-(3-methyl-5-isoxazolyl)-2-oxoethyl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



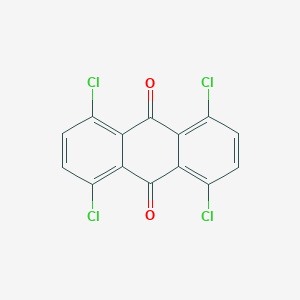
![ethyl 2-[[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate](/img/structure/B125670.png)
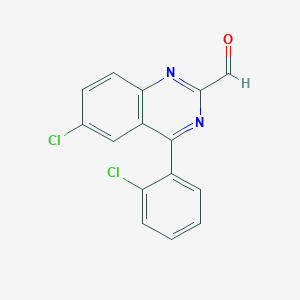
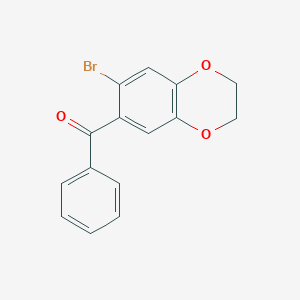
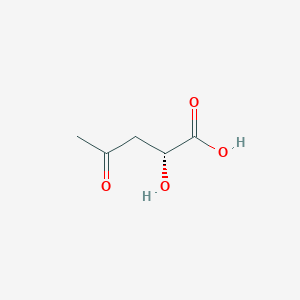
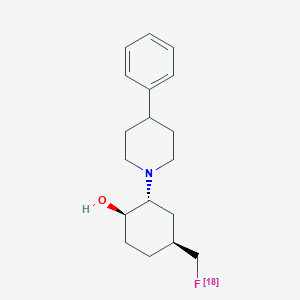
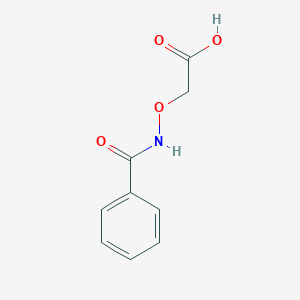
![[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate](/img/structure/B125685.png)
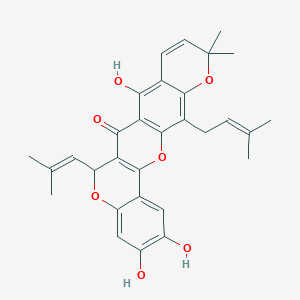
![1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpentan-2-yl)amino]ethanol](/img/structure/B125687.png)
